N-(3-ethylphenyl)-2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide
Description
The compound N-(3-ethylphenyl)-2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a complex tricyclic scaffold. Its structure includes:
- A tricyclic core with fused thia-triaza rings, which may confer rigidity and influence binding to biological targets.
- A 4-fluorophenylmethyl substituent at position 5, likely enhancing lipophilicity and metabolic stability.
- A 3-ethylphenyl group on the acetamide nitrogen, balancing steric bulk and hydrophobicity.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive acetamide derivatives reported in medicinal and agrochemical research .
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O2S2/c1-2-16-5-3-6-19(13-16)29-21(32)15-34-26-30-22-20-7-4-12-28-24(20)35-23(22)25(33)31(26)14-17-8-10-18(27)11-9-17/h3-13H,2,14-15H2,1H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJVANMNYUHUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC5=C3C=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
Chemical Structure and Classification
N-(3-ethylphenyl)-2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide is a complex organic molecule that contains multiple functional groups including an amide bond, aromatic rings, and a thiazole moiety. Such structural features often correlate with diverse biological activities.
Potential Biological Activities
Compounds with similar structures have been studied for various biological activities including:
- Anticancer Activity : Many derivatives of aromatic amines and thiazoles have been reported to exhibit cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups (like fluorine) can enhance their potency by increasing lipophilicity and facilitating cellular uptake.
- Antimicrobial Properties : Compounds containing thiazole or oxo groups are often evaluated for their antibacterial and antifungal activities. The presence of sulfur in the structure can also contribute to antimicrobial mechanisms.
- Enzyme Inhibition : Many compounds similar to this one have shown potential as enzyme inhibitors, particularly in targeting metabolic pathways in pathogens or cancer cells.
Case Studies
- Cytotoxicity Assays :
- A study on similar thiazole derivatives revealed significant cytotoxicity against human tumor cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
- Antimicrobial Activity :
- Research has indicated that compounds with thiazole rings exhibit strong activity against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated inhibition of bacterial growth comparable to standard antibiotics.
Data Tables
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Thiazole derivatives | Induced apoptosis in cancer cell lines |
| Antimicrobial | Aromatic amine derivatives | Inhibited growth of various bacteria |
| Enzyme Inhibition | Oxo-thiazole compounds | Inhibited urease and other enzymes |
Mechanistic Insights
The biological activity of such compounds is often linked to their ability to interact with specific biological targets:
- Cellular Uptake : The lipophilicity imparted by substituents like ethyl or fluorophenyl groups can enhance cellular permeability.
- Target Interaction : The thiazole and oxo groups may facilitate binding to key enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Acetamide Derivatives
Key Observations :
Tricyclic vs. Diazatricyclo Cores : The target compound’s 8-thia-3,5,10-triazatricyclo core differs from the 8-oxa-3,5-diazatricyclo analogue (CAS 923157-68-0) . The replacement of oxygen with sulfur (thia) may enhance electron delocalization or alter binding affinity.
The 4-fluorophenylmethyl moiety contrasts with the trifluoromethyl groups in EP3348550A1 derivatives , where trifluoromethyl enhances electronegativity and metabolic resistance.
Biological Activity :
- Compounds with oxadiazole cores () exhibit acetylcholinesterase (AChE) inhibition, suggesting the target compound’s tricyclic system could be optimized for neurological applications .
- EP3348550A1’s benzothiazole derivatives are pesticidal, implying that the target’s fluorophenyl group might similarly interact with pest-specific enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
